1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane

Description

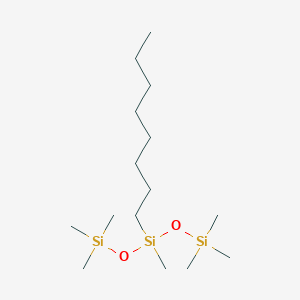

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (CAS: 17928-28-8), also known as caprylyl trisiloxane or octylheptamethyltrisiloxane, is a branched organosilicon compound with the molecular formula C₁₁H₃₄O₂Si₃ and a molecular weight of 298.68 g/mol . It features a trisiloxane backbone (Si-O-Si-O-Si) substituted with seven methyl groups and one octyl chain. This structure confers unique physicochemical properties, including low surface tension, high thermal stability, and hydrophobicity, making it valuable in cosmetics, surfactants, and industrial additives .

Properties

IUPAC Name |

trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H38O2Si3/c1-9-10-11-12-13-14-15-20(8,16-18(2,3)4)17-19(5,6)7/h9-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRSFLUHMDMRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H38O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42557-07-3 | |

| Record name | Poly[oxy(methyloctylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6051807 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17955-88-3 | |

| Record name | Caprylyl methicone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17955-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q95M2P1KJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds at 60–80°C with a platinum catalyst loading of 0.5–1.5 mol% . Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | ±12% efficiency |

| Catalyst Loading | 0.5–1.5 mol% Pt | Linear increase |

| Reaction Time | 3–6 hours | Plateau after 4h |

Under optimized conditions, yields exceeding 95% are achievable. The platinum-catalyzed route offers excellent regioselectivity, favoring anti-Markovnikov addition to produce the desired branched siloxane structure.

Acid-Catalyzed Condensation

An alternative industrial method employs concentrated sulfuric acid as a catalyst for the condensation of 202 Methyl Hydrogen Polysiloxane Fluids and hexamethyldisiloxane. This approach bypasses precious metal catalysts, reducing production costs.

Protocol Overview

-

Mass Ratios : Reactants are combined at a 1:2 to 1:5 mass ratio (Methyl Hydrogen Polysiloxane Fluids : hexamethyldisiloxane).

-

Catalyst Loading : Sulfuric acid (98% concentration) is added at 0.1–1.0% of total reactant mass.

-

Reaction Duration : 4–8 hours at ambient temperature with continuous agitation.

-

Post-Processing : Neutralization with 5% sodium bicarbonate solution followed by fractional distillation yields >99% purity.

Scalability and Efficiency

Batch scalability tests revealed consistent yields across reactor sizes (5–500 L), with acid recovery rates exceeding 90% through phase separation. This method’s simplicity makes it preferable for large-scale manufacturing despite slightly lower yields (85–92%) compared to platinum-catalyzed routes.

Comparative Analysis of Synthesis Pathways

The platinum route excels in precision and yield but faces economic constraints for bulk production. Acid catalysis offers cost-effectiveness at scale, albeit with increased purification requirements.

Industrial-Scale Production Innovations

Recent advances focus on continuous flow reactors to enhance both methods:

Chemical Reactions Analysis

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, typically in the presence of a platinum catalyst.

Oxidation: The compound can be oxidized to form silanols and siloxanes under specific conditions.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different organosilicon compounds.

Common reagents used in these reactions include platinum catalysts , halogens , and oxidizing agents . The major products formed from these reactions are often other siloxane derivatives, which have applications in various industries.

Scientific Research Applications

Chemistry

HMO is utilized as a reagent in the synthesis of other organosilicon compounds and as a hydrosilylation agent. Its ability to facilitate reactions involving silicon-hydrogen bonds makes it invaluable in organic synthesis.

Biology

In biological applications, HMO serves as a surfactant in assays and formulations of biocompatible materials. Its properties enhance the interaction between hydrophobic substances and biological systems.

Medicine

The compound is being explored for its potential in drug delivery systems. Its ability to improve the solubility and bioavailability of hydrophobic drugs allows for more effective therapeutic formulations.

Industry

HMO acts as an agricultural adjuvant, enhancing the efficacy of pesticides by improving their spreading and wetting properties. Additionally, it is used as a performance enhancer in cosmetic products due to its sensory characteristics.

Case Study 1: Agricultural Adjuvant

In a study examining the effectiveness of HMO as an agricultural adjuvant, researchers found that its incorporation into pesticide formulations significantly improved the spreadability on plant surfaces. This enhancement led to increased absorption rates of active ingredients by plants.

Case Study 2: Cosmetic Formulations

A comparative analysis of cosmetic products containing HMO demonstrated improved sensory attributes such as smoothness and spreadability compared to formulations without it. Consumer feedback indicated a preference for products with HMO due to their enhanced feel on the skin.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane involves its ability to reduce surface tension and enhance spreading. This is primarily due to the presence of multiple methyl groups and the flexible siloxane backbone, which allows the compound to interact effectively with various surfaces and interfaces. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, leading to improved wetting and spreading properties .

Comparison with Similar Compounds

Key Properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 142°C (lit.) | |

| Density | 0.819 g/mL at 25°C | |

| Solubility | Insoluble in water | |

| Regulatory Status | SVHC candidate (vPvB) |

Comparison with Similar Trisiloxane Compounds

Structural and Functional Differences

1,1,1,3,5,5,5-Heptamethyltrisiloxane (C₇H₂₂O₂Si₃)

- Molecular Weight : 222.50 g/mol .

- Key Features : Lacks the octyl substituent, resulting in lower hydrophobicity and molecular weight.

- Applications : Intermediate in synthesizing surfactants and silicone polymers .

1,1,3,3,5,5-Hexamethyltrisiloxane (C₆H₂₀O₂Si₃)

- Molecular Weight : 208.48 g/mol .

- Key Features : Reduced methyl groups compared to the heptamethyl derivative, leading to lower boiling points (e.g., ~135°C) and higher volatility .

- Applications : Used as a lubricant and in silicone fluid formulations .

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane

- Molecular Weight : ~250–260 g/mol (estimated).

- Key Features : A phenyl group replaces the octyl chain, enhancing aromatic interactions and thermal stability.

- Applications : High-temperature resistant fluids and dielectric materials .

Physicochemical Properties

Reactivity and Functionalization

- Alkenyl Derivatives : Compounds like 1,1,1,3,5,5,5-heptamethyl-3-[(1Z)hept-1-enyl]trisiloxane (from ) contain alkenyl groups, enabling participation in hydrosilylation reactions for silicone elastomers. In contrast, the octyl derivative’s saturated chain limits such reactivity but enhances stability .

- Vinyl-Substituted Analogues : Methylbis(trimethylsilyloxy)vinylsilane () includes a vinyl group, offering polymerization sites for cross-linked silicones .

Biological Activity

1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane (HMO) is a siloxane compound with the molecular formula and a molecular weight of approximately 334.72 g/mol. This compound is notable for its unique structure comprising three silicon atoms and a long hydrocarbon chain, which imparts specific physical and chemical properties that are advantageous in various industrial applications, particularly in cosmetics and agriculture.

HMO functions primarily as an agricultural adjuvant and sensory performance enhancer in cosmetic formulations. Its mechanism of action involves improving the sensory characteristics of products through enhanced spreading and wetting properties. The compound's lipophilic nature allows it to interact effectively with hydrophobic substances, making it a valuable component in formulations designed to enhance the delivery and efficacy of active ingredients.

Key Properties

- Hydrophobicity : The long hydrocarbon chain contributes to its ability to repel water.

- Thermal Stability : HMO exhibits high thermal stability, making it suitable for applications requiring heat resistance.

- Low Viscosity : This property facilitates easy application in liquid formulations.

Biological Applications

HMO has been explored for its potential biological applications, particularly in the formulation of biocompatible materials and as a surfactant in biological assays. Its ability to enhance the solubility and bioavailability of hydrophobic drugs makes it a candidate for drug delivery systems.

Case Studies

- Cosmetic Formulations : Studies have indicated that HMO improves the texture and sensory feel of creams and lotions. In one study, formulations containing HMO were shown to provide better spreadability and skin feel compared to those without it .

- Agricultural Use : As an adjuvant in pesticide formulations, HMO enhances the efficacy of active ingredients by improving their adhesion to plant surfaces and facilitating penetration into plant tissues. Research demonstrated that crops treated with HMO-enhanced pesticides exhibited improved resistance to pests compared to untreated controls.

Comparative Analysis

The biological activity of HMO can be compared with similar siloxane compounds to highlight its unique advantages:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1,1,3,5,5,5-Heptamethyltrisiloxane | C15H38O2Si3 | Unique arrangement of methyl groups; high performance |

| 1,1,1,3,5,5-Heptamethyltrisiloxane | C15H34O2Si3 | Lacks octyl group; different spreading properties |

| Trimethylsiloxy-terminated polydimethylsiloxane | (C2H6OSi)n | Linear structure; widely used in cosmetics |

Safety Assessment

The safety profile of HMO has been evaluated in various studies. The European Chemicals Agency (ECHA) has classified it as safe for use in cosmetic products at concentrations typically used in formulations. However, concerns regarding inhalation exposure have led to recommendations for careful handling during manufacturing processes .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane in laboratory settings?

- Methodological Answer : The compound is typically synthesized via hydrosilylation reactions using platinum-based catalysts (e.g., PtII-N-heterocyclic carbene complexes) under solvent-free conditions. A key protocol involves reacting methylchlorosilanes with octyl-substituted alkenes, followed by hydrolysis and condensation. Optimization via response surface methodology (RSM) can enhance yield and purity by adjusting parameters like temperature, catalyst loading, and reaction time .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | ±12% efficiency |

| Catalyst Loading | 0.5–1.5 mol% Pt | Linear increase |

| Reaction Time | 3–6 hours | Plateau after 4h |

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, with characteristic peaks at δ 0.09 ppm (Si–CH₃) and δ 0.45 ppm (Si–C₈H₁₇) in ¹H NMR . Fourier-transform infrared spectroscopy (FT-IR) identifies Si–O–Si (1050–1100 cm⁻¹) and Si–H (2100–2200 cm⁻¹) bonds. Gas chromatography-mass spectrometry (GC-MS) and elemental analysis validate purity (>95% by GC) and molecular weight (334.72 g/mol) .

Q. What are the key physicochemical properties relevant to its application in surface science?

- Methodological Answer : The compound exhibits low surface tension (18–22 mN/m), high thermal stability (decomposition >250°C), and hydrophobicity (water solubility: <0.1 mg/L). Its octyl chain enhances lubricity, while the trisiloxane backbone provides flexibility, making it effective as a surfactant or antifoaming agent. Stability tests should include pH variation (2–12) and UV exposure to assess degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data during hydrosilylation reactions?

- Methodological Answer : Discrepancies in catalytic efficiency often arise from impurities in silane precursors or solvent residues. A standardized protocol includes:

Pre-purifying reactants via vacuum distillation.

Using inert atmosphere (N₂/Ar) to prevent oxidation.

Kinetic analysis (e.g., variable-time normalization) to isolate rate constants.

Comparative studies of Pt catalysts (e.g., Karstedt’s vs. N-heterocyclic carbene complexes) show branched vs. linear product selectivity, impacting efficiency metrics .

Q. What experimental designs are recommended for assessing environmental persistence (vPvB) under REACH regulations?

- Methodological Answer : To evaluate very persistent and very bioaccumulative (vPvB) properties:

- Biodegradation : OECD 301F test (28-day aerobic degradation in water).

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient); values >5 indicate high bioaccumulation potential.

- Persistence : Hydrolysis half-life (t₁/₂) at pH 4, 7, and 8. Current data suggest t₁/₂ >60 days in aquatic systems, warranting SVHC classification .

Q. How can cross-linking reactions involving this compound be optimized for polymer applications?

- Methodological Answer : For cross-linked gels (e.g., in silicone rubbers), use a one-pot reaction with unsaturated epoxides (e.g., allyl glycidyl ether) at a 0.4:0.4:0.4 molar ratio (siloxane:epoxide:cross-linker). Solid-state ²⁹Si NMR confirms Si–O–C bond formation, while dynamic mechanical analysis (DMA) measures elastic modulus. Catalyst choice (e.g., Co₂(CO)₈) significantly affects gelation time (<5 minutes) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

- Resolution Strategy : Discrepancies may stem from differing analytical methods. Thermogravimetric analysis (TGA) under N₂ vs. air shows variance in decomposition onset (250°C vs. 200°C). Standardize testing per ISO 11358, and correlate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.